

Application Notes and Protocols: Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

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Compound of Interest

Compound Name: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Cat. No.: B1295947

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**, a valuable amino alcohol derivative for potential applications in drug discovery and development. The synthesis is based on the nucleophilic ring-opening of styrene oxide with 1-phenylpiperazine. This method is a common and effective way to produce β -amino alcohols. This document outlines the reaction scheme, experimental procedure, and expected characterization data.

Introduction

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol (CAS No: 94262-62-1) is a tertiary amino alcohol containing both a phenylpiperazine and a phenylethanol moiety. Compounds of this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The phenylpiperazine group is a well-known pharmacophore found in numerous centrally acting agents, while the phenylethanolamine scaffold is present in various adrenergic and dopaminergic ligands. The synthesis of this compound is therefore of interest for the exploration of new chemical entities with potential therapeutic value. The primary synthetic route described herein involves the reaction of styrene oxide and 1-phenylpiperazine.

Chemical Properties

Property	Value
CAS Number	94262-62-1
Molecular Formula	C ₁₈ H ₂₂ N ₂ O
Molecular Weight	282.38 g/mol

Synthesis Protocol

The synthesis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** is achieved through the ring-opening of styrene oxide by 1-phenylpiperazine. This reaction typically proceeds with the nucleophilic attack of the secondary amine of the piperazine at one of the electrophilic carbons of the epoxide ring.

Reaction Scheme

Styrene Oxide

+

1-Phenylpiperazine

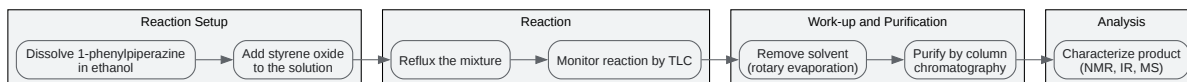
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1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

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Caption: Reaction scheme for the synthesis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**.

Experimental Workflow

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Caption: A typical experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

Materials:

- 1-Phenylpiperazine
- Styrene oxide
- Ethanol (anhydrous)
- Ethyl acetate (for TLC and column chromatography)
- Hexane (for TLC and column chromatography)
- Silica gel (for column chromatography)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Thin-layer chromatography (TLC) plates and chamber
- Rotary evaporator
- Glass column for chromatography
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylpiperazine (1.0 eq.) in anhydrous ethanol.

- Addition of Reactant: To this stirred solution, add styrene oxide (1.0 - 1.2 eq.) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
- Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Purification: The crude residue is then purified by column chromatography on silica gel. The product can be eluted using a gradient of ethyl acetate in hexane.
- Isolation and Characterization: The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** as a solid or viscous oil. The structure and purity should be confirmed by NMR, IR, and mass spectrometry.

Expected Characterization Data

The following table summarizes the expected analytical data for the synthesized compound. This data is based on the known structure and spectroscopic data from analogous compounds.

Analysis	Expected Results
Appearance	White to off-white solid or viscous oil
Melting Point	To be determined experimentally
^1H NMR	Signals corresponding to the aromatic protons of both phenyl groups, the piperazine ring protons, the methine proton of the ethanol backbone, and the hydroxyl proton.
^{13}C NMR	Resonances for all 18 carbon atoms, including those in the aromatic rings, the piperazine ring, and the ethanol backbone.
IR (KBr, cm^{-1})	Broad absorption band around 3400 cm^{-1} (O-H stretch), peaks in the $3100\text{-}3000\text{ cm}^{-1}$ region (aromatic C-H stretch), and $2950\text{-}2800\text{ cm}^{-1}$ region (aliphatic C-H stretch).
Mass Spec (m/z)	Molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of 282.38.
Yield	Expected to be in the range of 60-80% based on similar reactions.

Signaling Pathway and Logical Relationships

The synthesis follows a logical progression from starting materials to the final product through a key chemical transformation.



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Caption: Logical relationship of the synthesis process.

Conclusion

This document provides a comprehensive guide for the synthesis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**. The described protocol is based on a reliable and well-established chemical transformation and can be readily implemented in a standard organic chemistry laboratory. The provided data and diagrams are intended to assist researchers in the successful synthesis and characterization of this compound for further investigation in drug discovery and development programs.

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